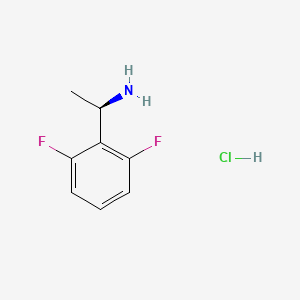

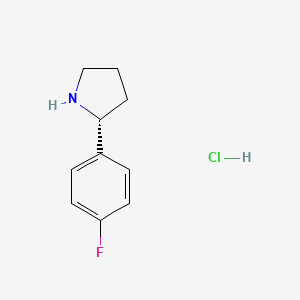

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

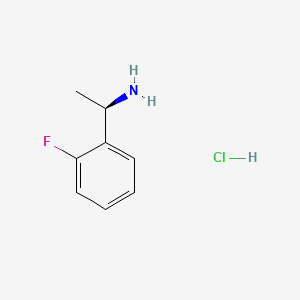

“®-2-(4-Fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1381928-30-8 . It has a molecular weight of 201.67 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “®-2-(4-fluorophenyl)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity .Physical And Chemical Properties Analysis

“®-2-(4-Fluorophenyl)pyrrolidine hydrochloride” is a solid substance . It is stored in a sealed container in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Characterization

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride is involved in the synthesis and characterization of new heterocyclic molecules. A study described the synthesis of a related molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), and its characterization using various techniques, highlighting its potential role in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).

Formulation Development

In the pharmaceutical industry, the compound's analogs have been used in the development of suitable formulations for early toxicology and clinical studies. For instance, a precipitation-resistant solution formulation of a compound structurally similar to (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride was developed to improve in vivo exposure of poorly water-soluble compounds (Burton et al., 2012).

Anticoccidial Activity

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride and its derivatives have been evaluated for anticoccidial activity. A study synthesized 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles and tested their efficacy as inhibitors of Eimeria tenella PKG, a cGMP-dependent protein kinase, showcasing the potential of these compounds in veterinary medicine (Qian et al., 2006).

Synthetic Intermediate in Medicinal Chemistry

Compounds related to (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride have been used as intermediates in the synthesis of clinically significant drugs. For example, a study details the use of a similar compound in the enantioselective synthesis of anti-influenza compound A-315675, highlighting the importance of (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride in the development of new therapeutic agents (DeGoey et al., 2002).

Safety And Hazards

Zukünftige Richtungen

Pyrrolidines and their derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

(2R)-2-(4-fluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZFKQCJNIDQPL-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.